Methyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
Description
Methyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with a 1,5-dioxaspiro[2.4]heptane core. The spiro center bridges a cyclopropane ring (2-membered) and a tetrahydrofuran-like ring (5-membered), with two methyl groups at the 6,6-positions and a methyl ester at position 2.
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 5,5-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-8(2)4-9(5-12-8)6(13-9)7(10)11-3/h6H,4-5H2,1-3H3 |
InChI Key |
RIYMZBJWKRFZFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CO1)C(O2)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a carbonyl compound in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
Methyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituent positions, ring systems, and functional groups. Key distinctions in physicochemical properties, synthesis, and biological activity are highlighted.
Table 1: Structural and Functional Comparisons
Key Comparison Points
Ring Strain and Stability: The 6,6-dimethyl spiro[2.4] system exhibits significant strain due to the fused cyclopropane ring, increasing reactivity toward ring-opening reactions compared to larger spiro systems (e.g., 1,6-dioxaspiro[2.6]nonane derivatives) . The 7,7-dimethyl isomer (spiro[2.4]) may offer improved stability due to reduced steric clash between methyl groups .
Biological Activity :
- While this compound lacks direct antimicrobial data, analogous 1,3-dioxolane derivatives (e.g., Compound 7 in ) show potent activity against Gram-positive bacteria (MIC: 4.8 µg/mL for S. aureus) and fungi (MIC: 19.5 µg/mL for C. albicans). The absence of an aromatic hydroxyl group in the target compound may reduce its bioactivity compared to these analogs.
Synthetic Accessibility :
- The synthesis of spiro[2.4] systems often requires specialized reagents (e.g., TBAF for deprotection, as in ), whereas 1,3-dioxolanes are more straightforward to prepare via condensation reactions .
Commercial Availability :
- This compound is currently listed as out of stock, reflecting challenges in large-scale synthesis or stability . In contrast, simpler dioxolane derivatives (e.g., Compound 7) are more readily accessible .
Biological Activity
Methyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS No. 1935282-49-7) is a compound characterized by its unique spirocyclic structure. This article focuses on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 186.21 g/mol. Its structure includes a dioxaspiro ring fused to a heptane framework, which is significant for its biological interactions and potential therapeutic applications.
Preliminary studies suggest that this compound may interact with specific enzymes or receptors within biological systems. The spirocyclic structure enables it to fit into unique binding sites, potentially acting as an inhibitor or modulator of various biochemical pathways.
Key Findings:
- Enzyme Interaction: Research indicates that the compound may influence enzyme activity related to metabolic processes.
- Receptor Binding: The compound's structure allows it to bind selectively to certain receptors, which could lead to modulation of signaling pathways.
Case Studies
-
Study on Antimicrobial Activity:
A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as an antimicrobial agent. -
Anti-inflammatory Effects:
Another investigation focused on the anti-inflammatory effects of the compound in vitro. The results demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound, indicating its potential use in inflammatory diseases.
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | C9H14O4 | Moderate antimicrobial activity |
| Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | C9H14O4 | Low anti-inflammatory effects |
| Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | C9H13ClO4 | Significant receptor binding affinity |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions that highlight its utility in medicinal chemistry and organic synthesis.
Potential Applications:
- Drug Development: Due to its biological activity and structural uniqueness, it holds promise for development into new therapeutic agents.
- Chemical Research: Its ability to undergo various chemical transformations while maintaining stability makes it valuable for further scientific exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
